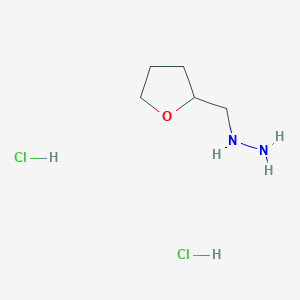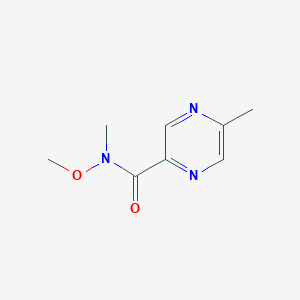
3-(3-Fluoro-2-methylphenyl)propanoic acid
Overview
Description
Mechanism of Action
, such as “3-(3-Fluoro-2-methylphenyl)propionic acid”, are a broad class of organic compounds that contain a carboxyl group (-COOH). They are commonly found in nature and are involved in many biological processes. For example, many amino acids, fatty acids, and metabolic intermediates are carboxylic acids .
In general, carboxylic acids can participate in a variety of biochemical reactions. They can act as acid donors in acid-base reactions, forming a carboxylate anion and releasing a proton. They can also participate in condensation reactions , forming esters, amides, and other types of compounds .
The pharmacokinetics of carboxylic acids can vary widely depending on their specific structures. Some carboxylic acids are readily absorbed in the gastrointestinal tract, while others may require active transport. Once absorbed, they can be distributed throughout the body, often binding to plasma proteins. They are typically metabolized in the liver, often through reactions involving the carboxyl group, and excreted in the urine .
The action environment can significantly influence the activity and stability of carboxylic acids. Factors such as pH, temperature, and the presence of other compounds can affect their reactivity and the types of reactions they participate in .
Preparation Methods
The synthesis of 3-(3-Fluoro-2-methylphenyl)propanoic acid typically involves the reaction of 3-fluoro-2-methylbenzene with propionic acid under specific conditions. The reaction conditions and catalysts used can vary, but the process generally requires controlled temperatures and the presence of a suitable solvent .
Chemical Reactions Analysis
3-(3-Fluoro-2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)propanoic acid is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(3-Fluoro-2-methylphenyl)propanoic acid can be compared with other similar compounds like:
3-(2-Methylphenyl)propionic acid: Similar structure but lacks the fluorine atom.
3-(3-Methylphenyl)propionic acid: Similar structure but with a different substitution pattern. The presence of the fluorine atom in this compound makes it unique, as it can significantly alter the compound’s chemical properties and reactivity
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZYDQYGUZNHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)






amine hydrochloride](/img/structure/B1390660.png)




